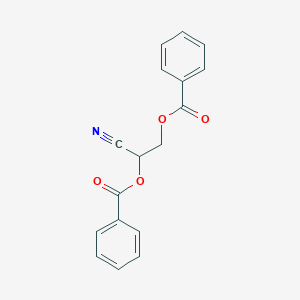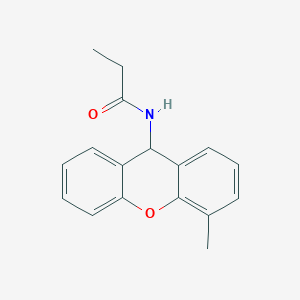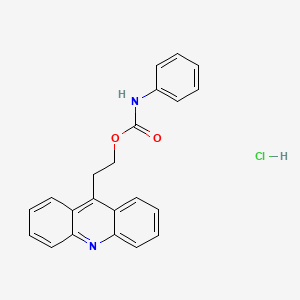![molecular formula C20H16N4O2 B14002805 1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide CAS No. 53413-91-5](/img/structure/B14002805.png)
1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves multiple steps, typically starting with the preparation of pyrrole-2-carboxamide and its subsequent coupling with a naphthalene derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- can be compared with other similar compounds, such as:
1H-pyrrole-2-carboxamide: A simpler analog with fewer functional groups.
1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an amide group.
1,2,5-trimethylpyrrole: A methylated derivative with different chemical properties
The uniqueness of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- lies in its combination of pyrrole and naphthalene moieties, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
53413-91-5 |
|---|---|
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[5-(2-carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(25)17-9-3-11-23(17)15-7-1-5-13-14(15)6-2-8-16(13)24-12-4-10-18(24)20(22)26/h1-12H,(H2,21,25)(H2,22,26) |
InChI-Schlüssel |
KKPBUUJPUDLRON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N3C=CC=C3C(=O)N)C(=C1)N4C=CC=C4C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


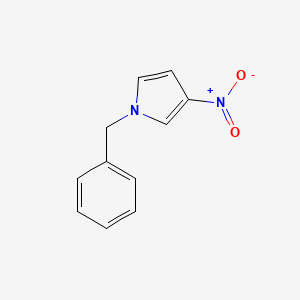

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
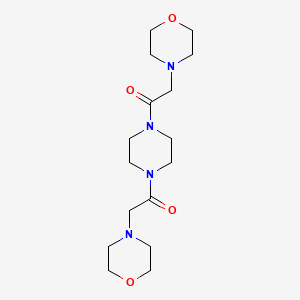
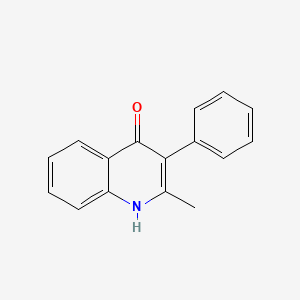
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)

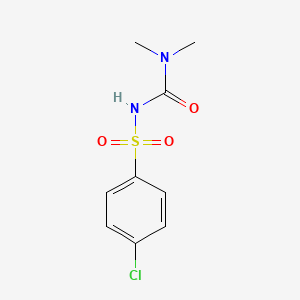
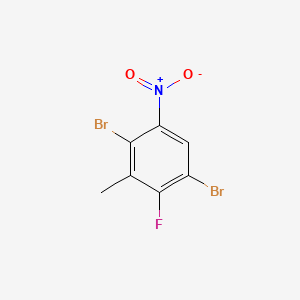
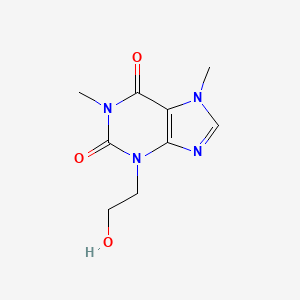
![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
